The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several key steps:
The synthesis may involve varying temperatures, reaction times, and concentrations depending on the specific methods employed. For instance, continuous flow reactors may be utilized in industrial settings to optimize yield and purity while maintaining efficiency .
The molecular formula of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is C11H13ClN2O. The structure features a benzofuran ring system with a methyl group at the 3-position and an ethylamine side chain at the 1-position.
This structural configuration contributes to its biological activity by influencing how the molecule interacts with biological targets .
The compound can undergo various chemical reactions:
For oxidation, reagents like potassium permanganate or chromium trioxide are commonly used. Reduction often employs lithium aluminum hydride or sodium borohydride as reducing agents .
The mechanism of action for 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The binding affinity and specificity determine its pharmacological effects, which may include modulation of neurotransmitter systems or inhibition of cancer cell proliferation .
The compound has a wide range of applications in various fields:
The chiral center at the ethanamine moiety of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride necessitates specialized synthetic approaches for isolating enantiopure forms. Two primary strategies dominate: chiral resolution of racemates and catalytic asymmetric synthesis. The racemic mixture is typically synthesized via nucleophilic substitution on 2-bromomethyl-3-methylbenzofuran, followed by hydrochloride salt formation [5] [7]. Resolution employs chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to form diastereomeric salts with distinct solubility profiles, enabling separation via fractional crystallization. This method yields both (1R)- and (1S)-enantiomers with >98% enantiomeric excess (ee), though with moderate efficiency (35–40% yield per enantiomer) [7].
Alternatively, transition-metal-catalyzed asymmetric hydrogenation of the corresponding prochiral imine precursor [(3-methylbenzofuran-2-yl)ethanone imine] using Ir(III)-Josiphos complexes achieves 92% ee and 85% yield [6]. The reaction proceeds under mild hydrogen pressure (50 psi) in methanol at 25°C, showcasing superior atom economy compared to resolution methods. Key synthetic parameters are compared below:
Table 1: Enantioselective Synthesis Methods
Method | Catalyst/Resolving Agent | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | 35–40 | >98 | Low yield; high solvent consumption |
Asymmetric Hydrogenation | Ir(III)-Josiphos | 85 | 92 | Catalyst cost; sensitivity to O₂ |
The configuration of the chiral center significantly modulates interactions with biological targets. Molecular docking studies reveal that the (1S)-enantiomer exhibits a 12-fold higher binding affinity (Kᵢ = 0.38 μM) for p21-activated kinase 4 (PAK4) compared to the (1R)-enantiomer (Kᵢ = 4.6 μM) [4] [9]. This disparity arises from optimal hydrogen-bonding geometry with Glu396 and hydrophobic contacts with Leu472 in the PAK4 allosteric pocket. The (1S)-enantiomer adopts a conformation where the protonated amine forms a salt bridge with Glu396 (distance: 2.7 Å), while the benzofuran ring engages in π-stacking with Phe439. In contrast, the (1R)-enantiomer experiences steric clash with Ile421, reducing complementarity [4].
Beyond PAK4, enantioselectivity extends to serine/threonine kinase receptors. The (1S)-enantiomer inhibits ALK1/ALK2 (IC₅₀ = 0.91 μM), key regulators of BMP signaling, with 8-fold greater potency than its antipode (IC₅₀ = 7.3 μM) [6] [9]. This selectivity profile is critical for minimizing off-target effects on structurally related kinases like ALK4/7 (IC₅₀ > 50 μM for both enantiomers).
Table 2: Enantiomer-Specific Receptor Binding Profiles
Target | (1S)-Enantiomer IC₅₀ (μM) | (1R)-Enantiomer IC₅₀ (μM) | Selectivity Ratio (S/R) |
---|---|---|---|
PAK4 | 0.38 | 4.6 | 12.1 |
ALK1 | 0.91 | 7.3 | 8.0 |
ALK2 | 1.05 | 8.2 | 7.8 |
ALK4 | >50 | >50 | - |
Pharmacokinetic (PK) studies in murine models demonstrate marked stereodivergence in absorption and metabolism. The (1S)-enantiomer achieves higher plasma exposure (AUC₀₋₂₄ = 1,320 ng·h/mL) than the (1R)-enantiomer (AUC₀₋₂₄ = 890 ng·h/mL) after oral administration (10 mg/kg), attributable to preferential intestinal absorption via the monoamine transporter (SLC6A2) [4]. Both enantiomers exhibit rapid plasma clearance (Cl = 15.2 mL/min/kg for (1S) vs. 18.7 mL/min/kg for (1R)), but the (1R)-enantiomer undergoes faster hepatic glucuronidation catalyzed by UGT1A9, reducing systemic bioavailability (F = 42% vs. 58% for (1S)) [4].
Notably, the (1S)-enantiomer displays 3-fold enhanced brain penetration (brain/plasma ratio = 1.8) compared to the (1R)-enantiomer (ratio = 0.6) in pharmacokinetic studies [6]. This property correlates with the (1S)-enantiomer’s efficacy in orthotopic glioma models, where it accumulates in tumor tissue at therapeutic concentrations (Cₘₐₓ = 1.5 μM) [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2